molecular formula C7H9IN2O2 B2482505 ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 799835-39-5

ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2482505
CAS RN: 799835-39-5
M. Wt: 280.065
InChI Key: VKQPNWRQKHYCFP-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 799835-39-5 . It has a molecular weight of 280.07 and its linear formula is C7H9IN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is represented by the linear formula C7H9IN2O2 . The InChI Code is 1S/C7H9IN2O2 .


Physical And Chemical Properties Analysis

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate are not mentioned in the literature, there are ongoing research efforts to develop innovative protocols for the synthesis of pyrazole derivatives . These efforts aim to create eco-friendly methods that offer simple reaction workups .

properties

IUPAC Name

ethyl 3-iodo-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQPNWRQKHYCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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